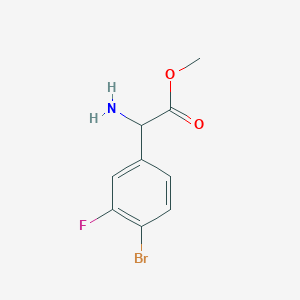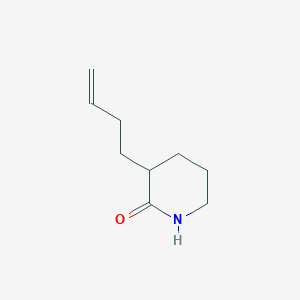
8-Chloroquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloroquinoline-5-sulfonamide is a chemical compound belonging to the quinoline family, characterized by the presence of a chlorine atom at the 8th position and a sulfonamide group at the 5th position of the quinoline ring.
Méthodes De Préparation
One common method is the oxidative coupling of thiols and amines, which has been shown to be an efficient and environmentally friendly approach . This method involves the use of catalysts such as copper to facilitate the reaction under mild conditions, resulting in high yields of the desired sulfonamide .
Analyse Des Réactions Chimiques
8-Chloroquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-Chloroquinoline-5-sulfonamide has been explored for various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of dyes, disinfectants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Chloroquinoline-5-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby preventing bacterial growth . This mechanism is crucial for its antimicrobial activity.
Comparaison Avec Des Composés Similaires
8-Chloroquinoline-5-sulfonamide can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its use in metal ion chelation and as an antimicrobial agent.
5,7-Dibromo-8-hydroxyquinoline: Exhibits significant anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C9H7ClN2O2S |
|---|---|
Poids moléculaire |
242.68 g/mol |
Nom IUPAC |
8-chloroquinoline-5-sulfonamide |
InChI |
InChI=1S/C9H7ClN2O2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H,(H2,11,13,14) |
Clé InChI |
MVZGPNWAKJINCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)





![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)

